molecular formula C19H20N2OS B244422 N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide

Cat. No. B244422
M. Wt: 324.4 g/mol
InChI Key: IRFKFZNSGXXVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

Mechanism of Action

BTA-EG6 exerts its effects by binding to the ATP-binding site of the Hsp90 chaperone protein, thereby inhibiting its function. This leads to the degradation of client proteins, including various oncogenic proteins, and ultimately results in the inhibition of cancer cell growth. BTA-EG6 also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions, thereby preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the Hsp90 chaperone protein. It has also been shown to reduce the levels of various oncogenic proteins, such as HER2, Akt, and Bcr-Abl, in cancer cells. In addition, BTA-EG6 has been shown to reduce the levels of amyloid-beta and alpha-synuclein proteins in vitro, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BTA-EG6 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. It has also been extensively studied, with many publications reporting its effects on various cancer cell lines and neurodegenerative disease models. However, one limitation of BTA-EG6 is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of BTA-EG6. One area of research is the development of more potent and selective inhibitors based on the structure of BTA-EG6. Another area of research is the investigation of the effects of BTA-EG6 on other disease models, such as infectious diseases and autoimmune disorders. Additionally, the use of BTA-EG6 in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.

Synthesis Methods

BTA-EG6 can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with 5-bromopentanoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma, by targeting the Hsp90 chaperone protein. BTA-EG6 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In addition, BTA-EG6 has been used as a tool compound in drug discovery, as it can serve as a starting point for the development of more potent and selective inhibitors.

properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]pentanamide

InChI

InChI=1S/C19H20N2OS/c1-2-3-8-18(22)20-13-14-9-11-15(12-10-14)19-21-16-6-4-5-7-17(16)23-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,22)

InChI Key

IRFKFZNSGXXVKZ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.